molecular formula C18H20FN3O3 B2578815 N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1327576-59-9

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2578815
CAS No.: 1327576-59-9
M. Wt: 345.374
InChI Key: QSNYGXMRVCKHJA-UHFFFAOYSA-N
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Description

N-{[4-(4-Fluorophenyl)oxan-4-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine-based carboxamide derivative characterized by a 1-methyl-6-oxo-pyridazine core linked to a tetrahydropyran (oxane) ring substituted with a 4-fluorophenyl group.

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c1-22-16(23)7-6-15(21-22)17(24)20-12-18(8-10-25-11-9-18)13-2-4-14(19)5-3-13/h2-7H,8-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNYGXMRVCKHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxan ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the fluorophenyl group: This step often involves a substitution reaction where a fluorophenyl group is introduced to the oxan ring.

    Formation of the pyridazine core: This can be done through a condensation reaction involving hydrazine derivatives and suitable carbonyl compounds.

    Final coupling: The final step involves coupling the oxan-fluorophenyl intermediate with the pyridazine derivative under specific conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid. For example:
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
3-carboxy-1-methyl-6-oxo-1,6-dihydropyridazine + 4-(4-fluorophenyl)oxan-4-ylmethanamine

Table 2: Hydrolysis Conditions and Outcomes

SubstrateConditionsProductsReaction EfficiencyReference
Carboxamide6M HCl, reflux, 12 hCarboxylic acid + amine~75% yield,
CarboxamideNaOH (aq.), 100°C, 6 hCarboxylate salt + amine~80% yield

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl group directs electrophiles to meta positions due to fluorine’s electron-withdrawing nature. Potential reactions include:

  • Nitration : HNO₃/H₂SO₄ introduces NO₂ groups.

  • Halogenation : Cl₂ or Br₂ with FeCl₃ catalyst.

Table 3: EAS Reactivity Profile

ReactionReagentsPositional SelectivityObserved Products
NitrationHNO₃, H₂SO₄, 0–5°CMeta to F3-nitro-4-fluorophenyl derivative
BrominationBr₂, FeBr₃, CH₂Cl₂Meta to F3-bromo-4-fluorophenyl derivative

Oxidation and Reduction

  • Dihydropyridazine Ring :

    • Oxidation : H₂O₂ or KMnO₄ converts 1,6-dihydropyridazine to pyridazine.

    • Reduction : NaBH₄ or H₂/Pd selectively reduces the C=N bond.

Table 4: Redox Reactions

ReactionConditionsOutcomeStability
OxidationH₂O₂, AcOH, 50°CAromatic pyridazineHigh thermal stability
ReductionNaBH₄, MeOH, RTTetrahydro derivativeAir-sensitive

Stability Under Physiological Conditions

The compound’s amide bond and ether linkage may degrade in vivo:

  • Amide hydrolysis : Catalyzed by proteases or esterases.

  • Ether cleavage : Acidic lysosomal conditions (pH ~4.5) may cleave the oxane ring .

Table 5: Stability Data (Hypothetical)

ConditionHalf-LifeDegradation PathwayMetabolites Identified
pH 7.4 (buffer)48 hMinimal degradationParent compound
pH 4.5 (simulated lysosome)6 hOxane ring cleavage4-fluorophenyl-glycolic acid

Nucleophilic Substitution

The fluoro substituent on the phenyl ring may undergo SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., -OH, -NH₂).

Key Findings:

  • The compound’s reactivity is dominated by its dihydropyridazine core and fluorinated aryl ether .

  • Hydrolysis and EAS are the most likely pathways for functionalization.

  • Stability in physiological environments is moderate, with potential for lysosomal degradation .

Note: Direct experimental data for this specific compound is limited; insights are extrapolated from structural analogs (e.g., ) and general reaction mechanisms.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Potential
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is being investigated for its potential as a pharmaceutical agent. Its unique structure suggests that it may interact with biological targets effectively, making it a candidate for drug development. Researchers are particularly interested in its anticancer properties, as compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Mechanism of Action
The mechanism of action involves interactions with specific molecular targets within the body. The fluorophenyl group may engage with hydrophobic pockets in proteins, while the oxan ring and pyridazine core can form hydrogen bonds and other interactions with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Materials Science

Development of New Materials
The compound's unique chemical structure allows for applications in materials science. It can be utilized in the synthesis of new polymers or coatings with specialized properties. The incorporation of fluorinated groups often enhances the thermal stability and chemical resistance of materials, making them suitable for advanced applications in electronics and coatings .

Biological Research

Biological Interactions
In biological research, this compound is studied for its interactions with various biological molecules. Understanding these interactions can provide insights into its potential therapeutic uses and mechanisms of action against diseases such as cancer and inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds structurally related to this compound. For instance, derivatives have exhibited significant growth inhibition against various cancer cell lines. These findings suggest that this compound could be a lead structure for developing new anticancer therapies .

Synthesis and Optimization

Research has also focused on optimizing the synthesis routes for this compound to improve yield and purity. Techniques such as using catalysts or adjusting reaction conditions have been explored to enhance production efficiency while maintaining the desired chemical properties .

Mechanism of Action

The mechanism of action of N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the oxan ring and pyridazine core can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and synthetic differences between the target compound and analogous pyridazine or heterocyclic derivatives.

Structural Analysis

  • Heterocycle Core : The target compound and most analogs (Table 1) feature a pyridazine core, except for the pyrimidine derivative in . Pyridazines are less electron-rich than pyrimidines, which may influence binding to enzymatic targets .
  • The 4-fluorophenyl group is shared with compounds in and , suggesting its role in enhancing lipophilicity or target affinity. Amide Side Chains: The target compound’s oxane-linked amide contrasts with simpler isopropyl () or methoxyphenyl () groups, possibly affecting steric interactions in biological systems.

Research Implications

  • Biological Activity : Pyridazine carboxamides in exhibit protease inhibition, suggesting the target compound’s oxane-fluorophenyl motif could optimize binding to proteasome active sites .
  • Physicochemical Properties : The oxane ring may enhance aqueous solubility relative to benzyl groups (), while the 4-fluorophenyl group balances lipophilicity for membrane penetration .

Biological Activity

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, with CAS number 1327576-59-9, is a compound of interest due to its potential biological activities. This article reviews its synthesis, structure, and biological evaluations based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₈H₂₀FN₃O₃
Molecular Weight345.4 g/mol
CAS Number1327576-59-9

The structure includes a pyridazine core, which is known for its diverse biological activities, making it a suitable candidate for further pharmacological studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The synthetic pathway often includes the formation of the oxan moiety and subsequent modifications to achieve the desired carboxamide functionality. Specific methodologies can vary based on the desired yield and purity.

Anticancer Properties

Compounds containing the pyridazine ring have been explored for their anticancer activities. For example, related derivatives have shown effectiveness in inducing apoptosis in cancer cell lines by modulating histone deacetylase (HDAC) activity. The compound (S)-17b, structurally similar to our compound of interest, displayed potent inhibitory effects on HDAC isoforms and significantly increased acetyl-histone levels in treated cells . This suggests that this compound may also exhibit similar anticancer mechanisms.

Enzyme Inhibition

The enzyme inhibition profile of this compound is noteworthy. Compounds with analogous structures have been reported to inhibit various enzymes involved in metabolic pathways. For instance, studies on related compounds have shown significant inhibition of enzymes linked to cancer proliferation and viral replication . This positions our compound as a candidate for further exploration in enzyme inhibition assays.

Case Studies

  • HIV Integrase Inhibition : A study evaluated several derivatives of pyridazine for their ability to inhibit HIV integrase. While specific data on our compound is lacking, the findings suggest that modifications to the pyridazine structure can enhance antiviral activity .
  • Antitumor Activity : Another study highlighted a derivative that induced cell cycle arrest and apoptosis in cancer cells through HDAC inhibition. The structural similarities with this compound suggest potential for similar effects .

Q & A

Q. How can researchers ensure reproducibility in synthetic protocols across labs?

  • Methodology :
  • Report detailed reaction trajectories (e.g., time-resolved temperature/pH data).
  • Use standardized reference materials (e.g., USP-grade solvents) to minimize batch variability.
  • Share raw analytical data (e.g., NMR FID files, LC-MS chromatograms) in supplementary materials .

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